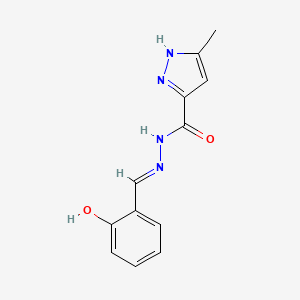

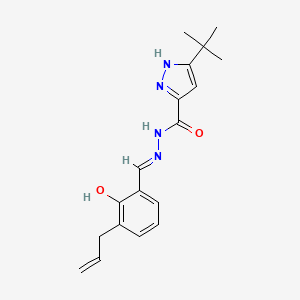

N'-(2-ヒドロキシベンジリデン)-3-メチル-1H-ピラゾール-5-カルボヒドラジド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

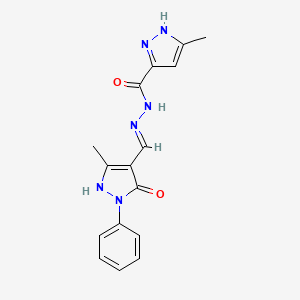

The synthesis of similar compounds often involves the condensation of a primary amine with a carbonyl group . In one study, Schiff base ligands were synthesized by stirring metal acetates with Schiff base ligands obtained from the condensation reaction of 2-amino-6-chloro-4-nitrophenol with various salicylaldehyde derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap have been calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .Chemical Reactions Analysis

Schiff bases are known for their ability to form stable complexes with a wide range of transition, lanthanide, and actinide ions in different oxidation states using their nitrogen and oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized based on their numerous unique physical, chemical, and spectral properties . For instance, the thermal decomposition of complexes indicated that metal complexes are stable up to 150 °C and give metal oxide as an end product .作用機序

Target of Action

The primary target of N’-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the life cycle of HIV, making it a promising target for antiretroviral therapy .

Mode of Action

This compound inhibits the RNase H function of HIV-1 RT, which is essential for viral replication . It has been shown to retain full potency against certain NNRTI-resistant variants of the virus . Docking calculations suggest that the compound binds within the RNase H domain in a position different from other selective RNase H inhibitors .

Biochemical Pathways

The inhibition of RNase H function disrupts the reverse transcription step in the HIV-1 life cycle, thereby preventing the virus from replicating . This affects the overall viral proliferation pathway, leading to a reduction in viral load.

Result of Action

The primary result of the compound’s action is the inhibition of HIV-1 replication, which could potentially lead to a decrease in viral load and a slowdown in the progression of the disease . This could have significant implications for the treatment of HIV, particularly in cases where the virus has developed resistance to other antiretroviral drugs .

実験室実験の利点と制限

HMP has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. HMP is also relatively inexpensive compared to other compounds with similar therapeutic potential. However, HMP has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, HMP has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.

将来の方向性

There are several future directions for research on HMP. One area of research is the development of novel formulations that improve the solubility and bioavailability of HMP. Another area of research is the investigation of HMP's potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the mechanism of action of HMP and to identify its molecular targets. Finally, clinical trials are needed to determine the safety and efficacy of HMP in humans.

合成法

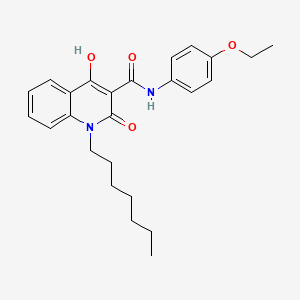

The synthesis of HMP involves the reaction of 3-methyl-1H-pyrazole-5-carbohydrazide with 2-hydroxybenzaldehyde. The reaction is carried out in the presence of a suitable solvent and a catalyst. The reaction mixture is then heated under reflux conditions for a few hours, and the resulting product is purified by recrystallization.

科学的研究の応用

超音波研究 {svg_1}

N–(2-ヒドロキシベンジリデン)-3-置換ピリジン-2-アミンシッフ塩基の超音波速度と密度は、293、297、および300 Kでのジオキサン-水の2元混合物中で測定されました {svg_2}. これは、水分子と有機溶媒分子と置換シッフ塩基との間の分子間相互作用を理解するのに役立ちます {svg_3}.

音響調査 {svg_4}

超音波干渉測定による超音波速度(V)、断熱圧縮率(βs)、見かけのモル体積(fv)、および分子間自由長(Lf)などの音響パラメータの研究は、水分子と有機溶媒分子と置換シッフ塩基との構造的相互作用を反映しています {svg_5}.

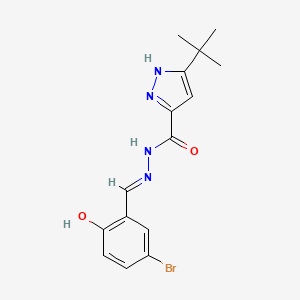

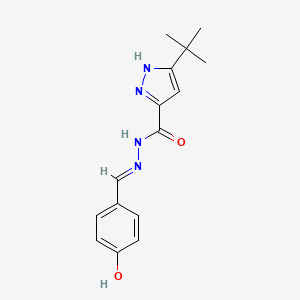

ウレアーゼ阻害 {svg_6}

新しいN'ベンジリデン-4-(tert-ブチル)ベンゾヒドラジド誘導体を合成し、in vitroウレアーゼ阻害について評価しました {svg_7}. 合成されたすべての誘導体は、標準のチオ尿素(IC 50 = 21.14 ± 0.425 µM)と比較して、IC 50 = 13.33 ± 0.58–251.74 ± 6.82 µMの範囲で良好な阻害活性を示しました {svg_8}.

合成 {svg_9}

(E)-N'-(2-ヒドロキシベンジリデン)-ヒドラジンカルボチオヒドラジド、すなわち(2-ヒドロキシB)HCTは、2-ヒドロキシベンズアルデヒドとチオカルボヒドラジドを、溶媒を使用せずにマイクロ波光を用いて合成しました {svg_10}.

特性

IUPAC Name |

N-[(E)-(2-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-8-6-10(15-14-8)12(18)16-13-7-9-4-2-3-5-11(9)17/h2-7,17H,1H3,(H,14,15)(H,16,18)/b13-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESBSEAURWKLQQ-NTUHNPAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dibromo-2,4-dihydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B604475.png)

![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-toluidino)acetohydrazide](/img/structure/B604478.png)

![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B604486.png)

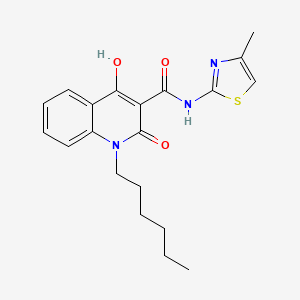

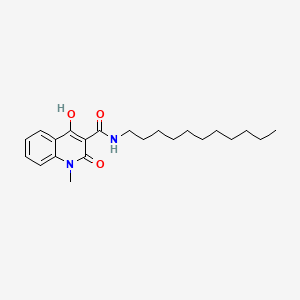

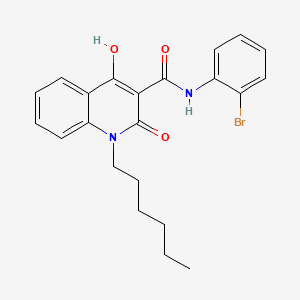

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604489.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604490.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604491.png)